molecular formula C12H13NO2S B1608909 (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid CAS No. 883539-49-9

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

Cat. No.: B1608909
CAS No.: 883539-49-9
M. Wt: 235.3 g/mol
InChI Key: MMJJISRIJIKCGW-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, commonly referred to as EISA, is a novel indole-based compound that has recently been discovered and studied for its potential applications in scientific research. EISA has been found to possess unique properties that make it particularly useful in the study of biochemical and physiological processes.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

A compound closely related to (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, identified as etodolic acid, has been shown to possess potent anti-inflammatory properties, particularly effective against chronic models of inflammation in rats, with a relatively low acute ulcerogenic potential (Martel, Demerson, Humber, & Philipp, 1976). Another study on etodolac, a derivative of the compound, highlighted its analgesic and anti-inflammatory efficacy, largely attributed to the (+) enantiomer, which showed significant effects in vitro on prostaglandin synthetase and on adjuvant-induced arthritis in rats (Demerson, Humber, Abraham, Schilling, Martel, & Pace-Asciak, 1983).

Auxin Activity in Plant Growth

Indole compounds, specifically indole-3-acetic acid (IAA), are well-documented for their role as auxins in plant growth regulation. IAA influences various aspects of plant development, including root growth inhibition and ethylene production. Studies show that low concentrations of IAA can inhibit the growth of pea root sections by inducing ethylene gas formation, affecting the plant's geotropic response (Chadwick & Burg, 1967). This interaction between IAA and ethylene suggests a complex regulatory mechanism in plant physiology where compounds structurally related to this compound may play a role.

Synthesis and Biological Activity of Derivatives

Research into synthesizing derivatives of indole-based compounds, including those related to this compound, has led to the discovery of molecules with potential antibacterial and anti-enzymatic properties. For instance, the synthesis and pharmacological screening of various 2-(1H-Indol-3-yl)acetohydrazides demonstrated moderate to significant antibacterial activities, highlighting their potential as therapeutic agents against bacterial infections and inflammatory ailments (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).

Ethylene Production and Plant Physiology

The role of ethylene, a key plant hormone, in modulating plant responses to external stimuli, has been studied extensively. Ethylene-enhanced catabolism of indole-3-acetic acid in citrus leaf tissues suggests a regulatory mechanism where ethylene influences IAA levels, impacting plant growth and development (Sagee, Riov, & Goren, 1990).

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJJISRIJIKCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396241
Record name (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883539-49-9
Record name (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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